Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (hereafter referred to as the "target compound") is a spirocyclic diazaspiro derivative featuring a benzyl ester and a 1-ethylpyrrole substituent. Its molecular formula is C23H29N3O2 (calculated from analogs in –5). The 2,7-diazaspiro[3.5]nonane scaffold confers conformational rigidity, while the ethyl-pyrrole and benzyl ester groups modulate lipophilicity and bioavailability. This compound is of interest in medicinal chemistry, particularly for central nervous system (CNS) targets, as diazaspiro scaffolds are known to interact with sigma receptors and metabolic enzymes .
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
benzyl 3-(1-ethylpyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-11-8-18(14-23)19-21(16-22-19)9-12-24(13-10-21)20(25)26-15-17-6-4-3-5-7-17/h3-8,11,14,19,22H,2,9-10,12-13,15-16H2,1H3 |
InChI Key |
FHHPYNCUYTZGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)CN2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Spirocyclic Core
The core spirocyclic framework, 2,7-diazaspiro[3.5]nonane , can be synthesized via cyclization of suitable diamine precursors. An effective route involves:
- Cyclization of N,N'-bis(2-chloroethyl)amines with appropriate nucleophiles under basic conditions to form the spirocyclic structure.
- Use of palladium-catalyzed hydrogenation to reduce intermediates, as indicated in recent patent literature, which enhances yield and purity.
| Reaction Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | Diamine precursor + base (e.g., potassium carbonate) in acetonitrile at 70°C | ~90% | Efficient formation of the core scaffold |
| Hydrogenation | Pd(OH)₂ catalyst in methanol under H₂ at 55 psi, 35°C | 80–85% | Converts intermediates to saturated spirocyclic amines |
Functionalization with Benzyl and Pyrrole Moieties
Method A: Nucleophilic Substitution & Coupling
- The benzyl group can be introduced via esterification or amidation of the spirocyclic amine with benzyl chloroformate or benzyl halides.
- The pyrrole derivative, specifically 1-ethyl-1H-pyrrol-3-yl , can be attached through nucleophilic substitution at the nitrogen or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Method B: Direct Assembly via Multi-Component Reactions
- Recent literature suggests that multi-component reactions involving pyrrole derivatives, benzyl halides, and spirocyclic intermediates under catalytic conditions can produce the target compound efficiently.
| Method | Reagents & Conditions | Yield | Advantages |
|---|---|---|---|
| Esterification | Benzyl chloroformate, base (e.g., triethylamine), in dichloromethane at room temperature | 75–85% | Simple, high yield |
| Cross-Coupling | Palladium catalysis with pyrrol-3-yl boronic acid derivatives | 70–80% | High selectivity, scalable |
Optimized Reaction Conditions and Data Summary
| Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Core formation | Diamines + base | Acetonitrile | 70°C | 90 | Patent CN102659678B |
| Hydrogenation | Pd(OH)₂ | Methanol | 35°C, 55 psi H₂ | 80–85 | Patent CN102659678B |
| Benzyl esterification | Benzyl chloroformate | Dichloromethane | Room temp | 75–85 | Patent CN102659678B |
| Pyrrole coupling | Pyrrol-3-yl boronic acid | Toluene/DMF | 80°C | 70–80 | Literature reports |
Notable Research Findings and Innovations
- Scale-up potential: The method described in patent CN102659678B emphasizes a streamlined process with fewer reaction steps, high yield (~70.7%), and readily available raw materials, making it suitable for industrial production.
- Green chemistry considerations: Use of less hazardous reagents such as hydrogen peroxide or mCPBA for oxidation steps, avoiding inflammable reagents like nitromethane.
- Catalysis: Palladium-based catalysis plays a central role in both hydrogenation and coupling reactions, improving efficiency and selectivity.
Summary of Key Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of diamines | Formation of spirocyclic core via nucleophilic cyclization | High yield, scalable | Requires specific precursors |
| Hydrogenation | Saturation of intermediates | Efficient reduction | Catalyst cost |
| Esterification | Introduction of benzyl group | Simple, high yield | Possible over-alkylation |
| Cross-coupling | Attachment of pyrrole derivative | High selectivity | Catalyst sensitivity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the pyrrole ring or other parts of the molecule.
Substitution: Common in modifying the benzyl group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Pyrrole Ring
a) Benzyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 2060040-57-3)
- Structural Difference : The ethyl group in the target compound is replaced with a 2-methylpropyl (isobutyl) group.
- Impact :
b) PF-6870961 (Metabolite of PF-5190457)
- Structural Difference : The benzyl ester is replaced with a tert-butyl ester, and the pyrrole moiety is substituted with a pyrimidine-indene system.
- Impact: Tert-butyl esters are more resistant to esterase hydrolysis, enhancing metabolic stability compared to benzyl esters .
Modifications on the Diazaspiro Scaffold
a) Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 252720-36-8)
- Structural Difference : The pyrrole substituent is replaced with a ketone (oxo) group.
- Impact: Loss of aromaticity reduces interactions with hydrophobic binding pockets.
b) tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1239319-82-4)
- Structural Difference: An amino group replaces the ethyl-pyrrole substituent.
- Impact: The amino group enables salt formation (e.g., HCl salts in ), improving solubility. Enhanced basicity may facilitate interactions with acidic residues in sigma-1 receptors .
Ester Group Variations
Pharmacological Comparisons
a) Sigma Receptor Ligands
- Compounds with 2,7-diazaspiro[3.5]nonane scaffolds, such as 4b and 5b (), exhibit divergent functional profiles: 4b: Acts as a sigma-1 antagonist (Ki = 12 nM). 5b: Displays partial agonist activity (EC50 = 50 nM).
Biological Activity
Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex heterocyclic compound characterized by its unique diazaspiro[3.5]nonane core structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are still under investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.5 g/mol. The compound features a benzyl group, a pyrrole ring substituted with an ethyl group, and a carboxylate moiety. Its structural complexity contributes to its diverse chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 381.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the diazaspiro series have demonstrated the ability to inhibit specific enzymes, which may play a role in their therapeutic effects.
- Receptor Interactions : The unique structure suggests potential interactions with various biological receptors, which could lead to pharmacological effects such as anti-inflammatory or immunomodulatory actions.
- Chemical Reactivity : The functional groups present allow for various chemical transformations (e.g., hydrolysis and oxidation), potentially leading to biologically active metabolites.
Potential Therapeutic Applications
Research indicates that compounds containing the diazaspiro[3.5]nonane framework may have applications in treating conditions related to:
- Chemokine Receptor Modulation : Compounds in this class have been linked to regulating chemokine receptors such as CCR3 and CCR5, which are significant in HIV infection and inflammatory diseases .
- Neuropharmacology : The pyrrole ring's presence suggests potential neuroactive properties, which could be explored for neurodegenerative diseases or psychiatric disorders.
Study 1: Enzyme Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of diazaspiro structures exhibited significant inhibition of fatty acid amide hydrolase (FAAH), suggesting potential use in pain management and inflammation control .
Study 2: Chemokine Receptor Interaction
Research indicated that certain diazaspiro derivatives could modulate chemokine receptor activity, providing insights into their role in treating HIV/AIDS and other inflammatory conditions .
Table 2: Summary of Biological Activities
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Diazaspiro Derivatives | Enzyme inhibition (FAAH) | Bioorganic Letters |
| Chemokine Receptor Modulators | CCR3/CCR5 modulation | Patent CN102659678B |
| Neuroactive Compounds | Potential neuropharmacological effects | Literature Review |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
